

# Spectroscopic Profile of Cajucarinolide: A Technical Guide

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## Compound of Interest

Compound Name: *Cajucarinolide*

Cat. No.: *B1668210*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Cajucarinolide**, a clerodane diterpene isolated from *Croton cajucara*. The information presented herein is essential for the identification, characterization, and further development of this anti-inflammatory compound. All data is sourced from the primary literature on its isolation and structural elucidation.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Cajucarinolide**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

### Nuclear Magnetic Resonance (NMR) Data

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data were recorded in  $\text{CDCl}_3$ . Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Cajucarinolide** (500 MHz,  $\text{CDCl}_3$ )

Position	$\delta$ (ppm)	Multiplicity	J (Hz)
1 $\alpha$	1.65	m	
1 $\beta$	2.10	m	
2 $\alpha$	1.80	m	
2 $\beta$	2.05	m	
3	2.45	m	
4	2.55	d	8.5
6 $\alpha$	2.30	m	
6 $\beta$	2.50	m	
7	4.15	t	
10	2.15	m	
11	5.40	s	
13	7.35	t	1.7
14	6.30	t	1.7
15	7.20	s	
17	1.05	d	
18	4.85	d	
4.95	d	1.5	
20	0.95	d	

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Cajucarinolide** (125 MHz,  $\text{CDCl}_3$ )

Position	$\delta$ (ppm)
1	29.8
2	26.7
3	35.4
4	48.9
5	170.2
6	36.1
7	75.6
8	45.2
9	148.8
10	41.3
11	110.5
12	125.4
13	143.8
14	108.2
15	138.9
16	143.1
17	17.8
18	112.9
19	173.5
20	16.5

## Infrared (IR) Spectroscopy Data

The IR spectrum of **Cajucarinolide** exhibits characteristic absorption bands corresponding to its functional groups.

Table 3: Infrared (IR) Spectroscopic Data for **Cajucarinolide**

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
3450	O-H stretching (hydroxyl group)
1750	C=O stretching (γ-lactone)
1710	C=O stretching (α,β-unsaturated δ-lactone)
1640	C=C stretching
875	Furan ring

## Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides information on the molecular weight and elemental composition of **Cajucarinolide**.

Table 4: Mass Spectrometry (MS) Data for **Cajucarinolide**

Ion	m/z
[M] <sup>+</sup>	344.1259
C <sub>19</sub> H <sub>20</sub> O <sub>6</sub>	344.1259 (Calculated)

## Experimental Protocols

The spectroscopic data presented above were obtained following the isolation of **Cajucarinolide** from the stem bark of *Croton cajucara*. The general experimental procedures are outlined below.

### Isolation of Cajucarinolide

- Extraction: The powdered stem bark of *Croton cajucara* was subjected to extraction with hexane followed by methanol using a Soxhlet apparatus.[\[1\]](#)
- Chromatography: The resulting extracts were fractionated using column chromatography over silica gel.

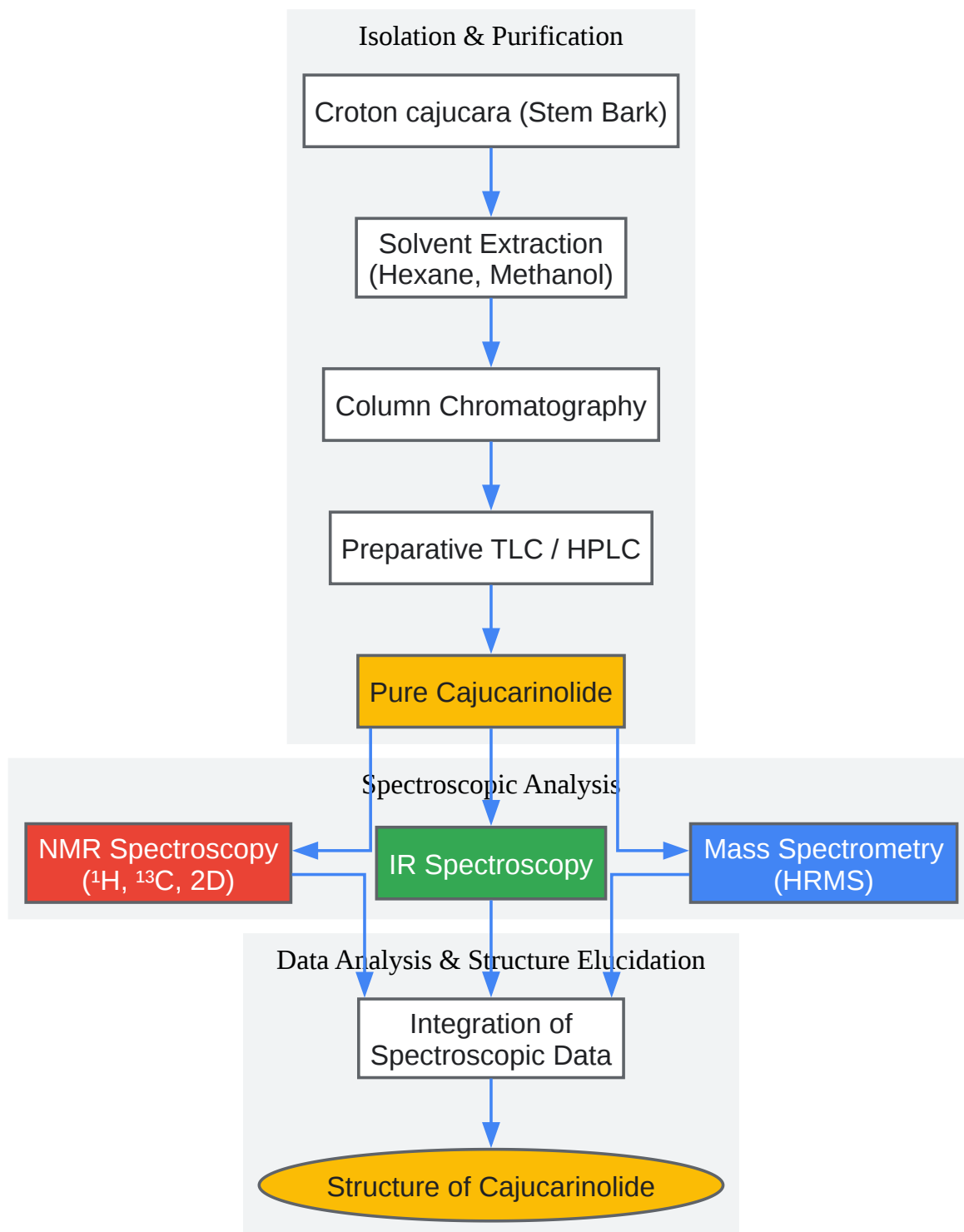
- Purification: **Cajucarinolide** was purified from the fractions by further chromatographic techniques, such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to yield the pure compound.

## Spectroscopic Analysis

- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a Bruker spectrometer operating at 500 MHz for  $^1\text{H}$  and 125 MHz for  $^{13}\text{C}$ , respectively.[2][3] Samples were dissolved in deuterated chloroform ( $\text{CDCl}_3$ ), and chemical shifts were referenced to internal tetramethylsilane (TMS).
- IR Spectroscopy: The infrared spectrum was obtained using a spectrophotometer, with the sample prepared as a KBr pellet or as a thin film.
- Mass Spectrometry: High-resolution mass spectra were acquired on a mass spectrometer, typically using electron impact (EI) ionization.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of **Cajucarinolide**.



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Caption: Workflow of **Cajucarinolide** analysis.

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## References

- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. preprints.org [preprints.org]
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